molecular formula C21H31ClN2O2 B11379732 1-{2-[1-(3-Chloro-4-methoxybenzoyl)piperidin-2-yl]ethyl}azepane

1-{2-[1-(3-Chloro-4-methoxybenzoyl)piperidin-2-yl]ethyl}azepane

Cat. No.: B11379732
M. Wt: 378.9 g/mol
InChI Key: VZPYBEVZQAIQDN-UHFFFAOYSA-N
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Description

1-{2-[1-(3-Chloro-4-methoxybenzoyl)piperidin-2-yl]ethyl}azepane is a complex organic compound that features a unique structure combining a piperidine ring, an azepane ring, and a benzoyl group substituted with a chlorine and a methoxy group

Preparation Methods

The synthesis of 1-{2-[1-(3-Chloro-4-methoxybenzoyl)piperidin-2-yl]ethyl}azepane typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is formed through cyclization reactions.

    Introduction of the Benzoyl Group: The benzoyl group is introduced via acylation reactions, often using reagents like benzoyl chloride.

    Substitution Reactions: The chlorine and methoxy groups are introduced through electrophilic aromatic substitution reactions.

    Formation of the Azepane Ring: The azepane ring is formed through additional cyclization reactions, often involving nucleophilic substitution.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-{2-[1-(3-Chloro-4-methoxybenzoyl)piperidin-2-yl]ethyl}azepane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce certain functional groups within the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzoyl group and the piperidine ring.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into smaller components.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

1-{2-[1-(3-Chloro-4-methoxybenzoyl)piperidin-2-yl]ethyl}azepane has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting neurological and psychiatric disorders.

    Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: It may be used in the synthesis of other complex organic compounds, serving as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of 1-{2-[1-(3-Chloro-4-methoxybenzoyl)piperidin-2-yl]ethyl}azepane involves its interaction with specific molecular targets within the body. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

1-{2-[1-(3-Chloro-4-methoxybenzoyl)piperidin-2-yl]ethyl}azepane can be compared to other similar compounds, such as:

    1-{2-[1-(3-Chloro-4-methoxybenzoyl)piperidin-2-yl]ethyl}piperidine: Similar structure but lacks the azepane ring.

    1-{2-[1-(3-Chloro-4-methoxybenzoyl)piperidin-2-yl]ethyl}morpholine: Contains a morpholine ring instead of an azepane ring.

    1-{2-[1-(3-Chloro-4-methoxybenzoyl)piperidin-2-yl]ethyl}tetrahydrofuran: Features a tetrahydrofuran ring instead of an azepane ring.

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H31ClN2O2

Molecular Weight

378.9 g/mol

IUPAC Name

[2-[2-(azepan-1-yl)ethyl]piperidin-1-yl]-(3-chloro-4-methoxyphenyl)methanone

InChI

InChI=1S/C21H31ClN2O2/c1-26-20-10-9-17(16-19(20)22)21(25)24-14-7-4-8-18(24)11-15-23-12-5-2-3-6-13-23/h9-10,16,18H,2-8,11-15H2,1H3

InChI Key

VZPYBEVZQAIQDN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCCCC2CCN3CCCCCC3)Cl

Origin of Product

United States

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